Product packaging for N-Phthaloyl-l-glutamic anhydride(Cat. No.:CAS No. 25830-77-7)

N-Phthaloyl-l-glutamic anhydride

Cat. No.: B044633
CAS No.: 25830-77-7
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-VIFPVBQESA-N
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Description

N-Phthaloyl-l-glutamic anhydride is a high-value, chiral building block extensively used in synthetic organic chemistry and peptide research. Its primary application lies in the selective protection and activation of the L-glutamic acid side chain. The phthaloyl (Pht) group effectively protects the alpha-amino functionality, while the anhydride moiety facilitates ring-opening reactions with nucleophiles, enabling the controlled incorporation of glutamic acid derivatives into complex molecular architectures, particularly peptides. This compound is instrumental in the synthesis of peptide dendrimers, modified peptides, and other biomimetic polymers where the precise presentation of glutamic acid's carboxylic acid groups is critical. Its inherent chirality makes it a crucial starting material for synthesizing enantiomerically pure compounds, aiding studies in asymmetric synthesis and the development of chiral catalysts. The mechanism of action involves the anhydride's high electrophilicity, which undergoes aminolysis or alcoholysis to form amide or ester linkages, respectively, while simultaneously installing the phthaloyl-protected amine. This dual functionality streamlines synthetic sequences by reducing the number of required steps. Researchers value this reagent for its reliability in constructing complex, multifunctional molecules with applications in medicinal chemistry, materials science, and chemical biology, such as in the development of drug delivery systems and novel polymeric materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO5 B044633 N-Phthaloyl-l-glutamic anhydride CAS No. 25830-77-7

Properties

IUPAC Name

2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLEMPZXFCQEB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021092
Record name 1H-​Isoindole-​1,​3(2H)​-​dione, 2-​[(3S)​-​tetrahydro-​2,​6-​dioxo-​2H-​pyran-​3-​yl]​-
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Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25830-77-7
Record name N-Phthaloyl-L-glutamic anhydride
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Record name N-Phthaloyl-L-glutamic anhydride
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Record name 1H-​Isoindole-​1,​3(2H)​-​dione, 2-​[(3S)​-​tetrahydro-​2,​6-​dioxo-​2H-​pyran-​3-​yl]​-
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Record name 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione
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Record name N-PHTHALOYL-L-GLUTAMIC ANHYDRIDE
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Synthetic Methodologies for N Phthaloyl L Glutamic Anhydride

Classical and Conventional Synthetic Routes

The traditional methods for synthesizing N-Phthaloyl-L-glutamic anhydride (B1165640) have laid the groundwork for more refined procedures. These routes typically involve the reaction of L-glutamic acid with a phthaloylating agent, followed by cyclization.

Reaction of L-Glutamic Acid with Phthalic Anhydride: Conditions and Yields

The direct reaction of L-glutamic acid with phthalic anhydride is a fundamental approach to introduce the phthaloyl protecting group. This reaction can be carried out under various conditions, significantly influencing the yield and purity of the resulting N-phthaloyl-L-glutamic acid, the precursor to the anhydride.

One common method involves heating a mixture of L-glutamic acid and phthalic anhydride. For instance, reacting L-glutamic acid with an excess of phthalic anhydride at temperatures between 120°C and 180°C can produce N-phthaloyl-L-glutamic acid. google.com A specific example involves heating 100 grams of L-glutamic acid with 60 grams of phthalic anhydride at 150±5°C for 45 minutes after melting, which results in a yield of 87% for N-phthaloyl-L-glutamic acid. google.com

Alternatively, the reaction can be performed in a solvent. Refluxing L-glutamic acid and phthalic anhydride in pyridine (B92270) for two hours has been reported. google.com Another approach involves stirring a solution of phthalic anhydride, L-glutamic acid, and pyridine at 115°C for 1.5 hours, which, after workup, yields N-phthaloyl-DL-glutamic acid in 86% yield. sci-hub.se It is important to note that the use of pyridine at elevated temperatures can lead to racemization. google.com Solvent-free conditions have also been explored, with the reaction of phthalic anhydride and glutamic acid giving the diacid product in a 60% yield. researchgate.net

The table below summarizes various reported conditions and yields for the synthesis of N-phthaloyl-L-glutamic acid.

ReactantsSolventTemperature (°C)TimeYield (%)Reference
L-Glutamic Acid, Phthalic AnhydrideNone (melt)150±545 min87 google.com
L-Glutamic Acid, Phthalic AnhydridePyridine1151.5 h86 (DL form) sci-hub.se
L-Glutamic Acid, Phthalic AnhydrideNone1756 h72 (with L-glutamic acid 5-methyl ester) researchgate.net
L-Glutamic Acid, Phthalic AnhydrideGlacial Acetic AcidReflux2 h66.8-95.8 nih.gov
Amino Acids, Phthalic AnhydrideTriethylamine (B128534)/Benzene (B151609) or Toluene (B28343)Reflux-Good nih.gov

Cyclization Methods Employing Acetic Anhydride

Once N-phthaloyl-L-glutamic acid is obtained, the next step is cyclization to form the anhydride. Acetic anhydride is a widely used reagent for this dehydration reaction. The process typically involves heating the N-phthaloyl-L-glutamic acid in acetic anhydride.

For example, N-Pht-DL-glutamate (41.6 g) was refluxed in 45 mL of acetic anhydride for 15 minutes to yield 95% of N-Pht-DL-glutamic anhydride. chemicalbook.com In another instance, 30 grams of N-phthaloyl-L-glutamic acid were boiled in acetic anhydride for 15 minutes, producing 24.7 grams of N-phthaloyl-L-glutamic anhydride, which corresponds to an 88% yield. google.com The reaction is generally rapid, with reflux times ranging from a few minutes to half an hour. google.comchemicalbook.com

Challenges and Mitigation Strategies for Racemization in Synthesis

A significant challenge in the synthesis of this compound is the potential for racemization at the chiral center of the glutamic acid moiety. High temperatures and basic conditions, such as the use of pyridine at reflux, can promote the formation of the racemic DL-form. google.com

Early studies found that conducting the reaction between L-glutamic acid and phthalic anhydride at 180°C under melting conditions led to the formation of phthaloyl-DL-glutamic acid. google.com While lowering the temperature to 130-140°C can help avoid racemization, the reaction is often incomplete, making purification by crystallization difficult. google.com

To circumvent racemization, milder reaction conditions have been investigated. One strategy involves performing the phthaloylation in nonpolar solvents like benzene or toluene in the presence of triethylamine at reflux, which allows for the removal of water and can proceed without racemization. nih.gov The use of N,N-dimethylformamide as a medium has also been reported to prevent racemization. nih.gov The protection of the amino group of amino acids is crucial to avoid racemization during subsequent reactions like peptide synthesis. organic-chemistry.org

Advanced and Optimized Synthetic Approaches

To address the limitations of classical methods, such as racemization and the need for high temperatures, more advanced and optimized synthetic routes have been developed. These methods focus on improving purity, yield, and stereochemical control.

Two-Step and One-Pot Procedures for Enhanced Purity and Yield

Modern synthetic strategies often employ two-step or one-pot procedures to streamline the synthesis of this compound and enhance its purity and yield.

One-pot syntheses, where both the N-phthaloylation and cyclization occur in the same reaction vessel without isolation of the intermediate, offer advantages in terms of efficiency and reduced waste. A process has been described where L-glutamic acid and phthalic anhydride are reacted under melting conditions to form phthaloyl-L-glutamic acid, which is then azeotropically dehydrated with acetic anhydride to yield the anhydride. google.com

Microwave-Assisted and Solvent-Free Phthaloylation Techniques

The synthesis of this compound has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and solvent-free reaction conditions. These methods offer considerable advantages over conventional heating, including drastically reduced reaction times, improved energy efficiency, and often higher product yields. arabjchem.orgnih.gov

Microwave irradiation has emerged as a powerful tool for driving organic reactions. In the context of phthaloylation, microwave energy is used to rapidly heat the reaction mixture, leading to a significant acceleration of the chemical transformation. nih.gov Research into the microwave-assisted synthesis of N-phthaloylamino acids has demonstrated that the reaction between an amino acid and phthalic anhydride can be completed in minutes, compared to the hours often required for traditional methods. arabjchem.orgnih.gov

One approach involves the reaction of equimolar amounts of an amino acid and phthalic anhydride in the presence of a small quantity of a high-boiling point solvent like glacial acetic acid or dimethylformamide (DMF) under microwave irradiation. arabjchem.org This technique has been shown to produce N-phthaloyl amino acids in excellent yields, typically ranging from 81% to 98%. arabjchem.org The use of microwave heating in these cases is not only faster but also promotes clean reactions with high purity products. arabjchem.org

A particularly noteworthy advancement is the development of solvent-free, or solid-phase, microwave-assisted synthesis. researchgate.net In this method, solid phthalic anhydride and a solid amino acid are mixed and irradiated directly. The reaction is believed to occur in the molten state of phthalic anhydride, which acts as both a reactant and a reaction medium. researchgate.net Studies have established general conditions for this solvent-free phthaloylation, involving continuous microwave heating at a power of 200 W, reaching a temperature of 130°C for 5-6 minutes. researchgate.net This is followed by a short period of additional heating near the melting point of the specific amino acid to ensure the reaction goes to completion. researchgate.net This solvent-free approach is highly efficient and minimizes the use and disposal of hazardous organic solvents.

The following table summarizes findings from studies on microwave-assisted synthesis of phthaloylamino acids, which are foundational for the synthesis of this compound.

Research Findings on Microwave-Assisted Phthaloylation
MethodologyReactantsReaction ConditionsYieldReference
Microwave-Assisted (Solventless)Phthalic Anhydride + various Amino Acids200 W, 130°C, 5-6 minNot specified researchgate.net
Microwave-Assisted (with Glacial Acetic Acid)Phthalic Anhydride + various Amino Acids1000 W, up to 20 min81-98% arabjchem.org
Microwave-Assisted (with DMF)Phthalic Anhydride + Aryl Amine800 W, 4-5 minNot specified

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. rsc.org Key goals include maximizing atom economy, minimizing waste, and improving energy efficiency. rsc.orgmdpi.com

The microwave-assisted and solvent-free techniques described previously are prime examples of green chemistry in action. nih.gov By eliminating the need for bulk solvents, solvent-free synthesis significantly reduces chemical waste and the environmental impact associated with solvent production and disposal. researchgate.net Microwave heating contributes to energy efficiency by enabling rapid reactions and localized heating, consuming less energy than conventional methods that require prolonged heating of an entire reaction vessel. nih.govmdpi.com

The table below outlines how specific synthetic strategies for phthaloylation align with the core principles of green chemistry.

Application of Green Chemistry Principles in Phthaloylation
Green Chemistry PrincipleApplication in SynthesisBenefitReference
Waste PreventionSolvent-free synthesisEliminates the need for organic solvents, reducing hazardous waste. researchgate.net
Atom EconomyDesigning methods to recover and reuse the phthalyl co-product.Maximizes the incorporation of reactant materials into the final product. rsc.org
Energy EfficiencyUse of microwave irradiation instead of conventional heating.Reduces reaction times from hours to minutes, lowering energy consumption. arabjchem.orgnih.gov
Use of Renewable FeedstocksUtilizing L-glutamic acid produced from microbial fermentation.Reduces reliance on fossil fuels. mdpi.com

Reactivity and Mechanistic Investigations of N Phthaloyl L Glutamic Anhydride

Anhydride (B1165640) Ring-Opening Reactions

The core reactivity of N-Phthaloyl-L-glutamic anhydride involves the opening of its anhydride ring by nucleophiles. This process is fundamental to its application in synthesizing more complex molecules.

Nucleophilic Attack Pathways and Product Formation

The reaction of this compound with nucleophiles, such as amines and alcohols, results in the opening of the anhydride ring. This occurs through a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer yields the ring-opened product.

For instance, the condensation of N-phthaloyl-L-glutamic acid anhydride with cyclohexylamine (B46788) proceeds via nucleophilic attack to form N-protected L-Glutamicamide. unite.edu.mk This reaction is typically carried out in an inert atmosphere to prevent side reactions. unite.edu.mk The phthaloyl protecting group can later be removed using methods like hydrazinolysis, which leaves the newly formed amide linkage intact. unite.edu.mkscispace.com

The general scheme for the ring-opening reaction with an amine (R-NH₂) is as follows:

Step 1: Nucleophilic Attack. The lone pair of the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride.

Step 2: Formation of Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.

Step 3: Ring Opening. The ring opens to form a carboxylate and an amide.

Step 4: Proton Transfer. A proton is transferred to the carboxylate to yield the final product, an N-phthaloyl-glutamic acid derivative.

Regioselectivity of Ring Opening: Preferential γ-Carbonyl Reactivity

A key feature of the ring-opening reactions of this compound is their high regioselectivity. Nucleophilic attack preferentially occurs at the γ-carbonyl group rather than the α-carbonyl group. This selectivity is attributed to the steric hindrance imposed by the adjacent phthalimido group at the α-position, making the γ-carbonyl more accessible to incoming nucleophiles. This inherent regioselectivity is a significant advantage, as it allows for the specific synthesis of γ-glutamyl derivatives without the need for protecting the α-carboxyl group. mdpi.com This is in contrast to other protected glutamic anhydrides, such as N-carbobenzoxy-L-glutamic anhydride, which often yield mixtures of α- and γ-isomers.

Influence of Reaction Conditions on Regioselectivity (Solvents, Catalysts)

The regioselectivity of the ring-opening reaction can be further influenced by the reaction conditions. The choice of solvent and the use of catalysts can play a crucial role in directing the nucleophilic attack. For example, the reaction of N-phthaloyl-L-glutamic acid anhydride with cyclohexylamine is effectively carried out in 1,4-dioxane (B91453) using p-toluenesulfonic acid as a catalyst at elevated temperatures. unite.edu.mk The use of a polar aprotic solvent like 1,4-dioxane can facilitate the reaction, while the acid catalyst can activate the carbonyl group, making it more susceptible to nucleophilic attack. While the inherent steric factors favor γ-attack, optimizing conditions can enhance this preference and improve reaction yields and purity.

Derivatization Reactions and Functional Group Transformations

The reactivity of this compound extends to its use as an acylating agent for various nucleophiles, leading to important functionalized molecules.

Acylation of Amino Acids and Primary Amines

This compound is an effective acylating agent for amino acids and primary amines. sami-sabinsagroup.comekb.eg This reaction allows for the introduction of a protected glutamyl moiety onto a target molecule. The use of the N-phthaloyl protecting group is advantageous as it is stable under the reaction conditions and can be removed without causing racemization at the chiral center. sami-sabinsagroup.com The acylation of amino acids using this anhydride can be performed without the need to protect the amino acid's other functional groups, simplifying the synthetic process. sami-sabinsagroup.com

The reaction with primary amines proceeds similarly, yielding γ-glutamyl amides. For instance, the synthesis of γ-L-glutamylcyclohexylamide involves the direct reaction of this compound with cyclohexylamine. unite.edu.mk

Formation of γ-Glutamyl Amino Acids and Dipeptides

A significant application of this compound is in the synthesis of γ-glutamyl amino acids and dipeptides. sabinsa.eu These compounds are of interest for their biological activities and as flavor enhancers. mdpi.com The synthesis involves the acylation of an amino acid with this compound, which, due to its regioselectivity, results in the formation of a γ-amide bond, sometimes referred to as a pseudo-peptide bond. sabinsa.euresearchgate.netsami-sabinsagroup.com

A straightforward, two-step, one-pot procedure has been developed for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids. mdpi.com This method first involves the preparation of this compound, which is then reacted with the desired amino acid, followed by the removal of the phthaloyl group. mdpi.com This approach is efficient and avoids the need for protecting groups on the nucleophilic amino acid. mdpi.com

Synthesis of Protected Amino Acid Derivatives

This compound serves as a key reagent for the introduction of a protected glutamic acid residue, particularly in the field of peptide synthesis. smolecule.com The phthaloyl group acts as a temporary protecting group for the amino function of glutamic acid. This protection strategy is crucial to prevent undesirable side reactions during the formation of peptide bonds. The anhydride nature of the molecule facilitates the acylation of the N-terminal amino acid of a peptide chain, thereby incorporating the protected glutamic acid moiety. smolecule.com Following its incorporation, the phthaloyl group can be selectively removed to expose the free amino group of the glutamic acid residue for further peptide chain elongation or other modifications. smolecule.com

The use of phthaloyl protection extends beyond glutamic acid. It is a widely employed strategy for protecting the amino group of various amino acids during complex synthetic transformations. niscpr.res.in For instance, N-phthaloyl amino acids can be synthesized from protein-derived amino acids in high yields under mild conditions. capes.gov.br The stability of the phthaloyl group under various reaction conditions makes it a valuable tool in synthetic organic chemistry. niscpr.res.in

The synthesis of protected amino acid derivatives using this method is a cornerstone in the construction of complex peptides and other biologically active molecules. For example, in the synthesis of certain peptide macrocycles, an orthogonally protected glutamic acid analog is synthesized and utilized. This involves the use of protecting groups that can be removed under different conditions, allowing for selective deprotection and cyclization on a solid-phase resin. nih.gov

The general approach for synthesizing N-phthaloyl amino acids involves the reaction of an amino acid with phthalic anhydride, often with heating or in the presence of a coupling agent. niscpr.res.in More advanced methods for creating protected amino acid derivatives include the use of N-carboxyanhydrides (NCAs) in ring-opening polymerization to produce poly(amino acids). nih.govgoogle.com

Table 1: Examples of Synthesized N-Phthaloyl Amino Acids

N-Phthaloyl Amino Acid Precursor Amino Acid Reference
N-Pht-L-Trp L-Tryptophan capes.gov.br
N-Pht-S-Bzl-L-Cys S-Benzyl-L-cysteine capes.gov.br
N-Pht-Nim-Bzl-L-His N(im)-Benzyl-L-histidine capes.gov.br

Bromination Reactions

Investigations into the bromination of N-phthaloylamino acid derivatives have revealed a notable regioselectivity. The presence of the N-phthaloyl group significantly disfavors hydrogen atom transfer from the α-position of the amino acid derivative to the bromine atom. researchgate.net This electronic effect directs the bromination to other positions within the molecule.

For example, in the case of N-phthaloyl derivatives of valine and phenylalanine, bromination occurs with high regiospecificity at the β-position of the amino acid side chain. researchgate.net This outcome is in contrast to what might be expected, as the α-position is adjacent to the activating carboxyl group.

Table 2: Regioselectivity in the Bromination of N-Phthaloylamino Acid Derivatives

Substrate Position of Bromination Reference
N-Phthaloyl-valine derivative β-position researchgate.net
N-Phthaloyl-phenylalanine derivative β-position researchgate.net
N-Phthaloyl-glycylglycine derivative C-terminal glycine researchgate.net
N-Phthaloyl-glycylglycylvaline derivative Non-terminal glycine researchgate.net

Phthaloyl Group Protection and Deprotection Strategies

Utility of the Phthaloyl Moiety as an Amino Protecting Group

The phthaloyl (Pht) group is a widely utilized and robust protecting group for primary amines in organic synthesis, particularly in the demanding context of peptide chemistry. niscpr.res.inorganic-chemistry.org Its utility stems from several key advantages. The amino group is susceptible to a variety of reactions, including alkylation, acylation, and oxidation, making its protection essential while other parts of a molecule undergo chemical transformations. niscpr.res.in

One of the primary benefits of the phthaloyl group is its stability. As a cyclic imide, it is significantly more stable than acyclic N,N-diacyl derivatives, which are often too easily hydrolyzed for practical use. niscpr.res.in This stability ensures that the protecting group remains intact throughout a multi-step synthesis. In peptide synthesis, the complete substitution of the primary amine's hydrogens is crucial to prevent racemization of the amino acid substrates, and the phthaloyl group effectively achieves this. organic-chemistry.org

The introduction of the phthaloyl group can be accomplished by heating an amine with phthalic anhydride. niscpr.res.in This method is straightforward and efficient. The phthaloyl group has also been shown to provide superior stability in the synthesis of modified oligonucleotides compared to other protecting groups like Fmoc and trifluoroacetyl. nih.gov Furthermore, in carbohydrate chemistry, a phthaloyl group at the C-2 position of a glycosyl donor strongly directs the formation of 1,2-trans glycosidic linkages, which is essential for the synthesis of β-glycosides. nih.gov The development of derivatives like the tetrachlorophthaloyl (TCP) group has further expanded the utility of this protecting group strategy in solid-phase peptide synthesis. acs.org

Chemical Methods for Phthaloyl Group Removal (e.g., Hydrazine (B178648), Reductive Protocols, Acidic Conditions)

The removal of the phthaloyl group, or dephthaloylation, is a critical step to liberate the primary amine. A variety of methods have been developed to achieve this, each with its own advantages and limitations.

Hydrazine-based Methods: The most traditional and widely known method for cleaving the phthaloyl group is through hydrazinolysis, often referred to as the Ing-Manske procedure. core.ac.uk This reaction involves treating the N-substituted phthalimide (B116566) with hydrazine (N₂H₄) in an alcoholic solvent. researchgate.netchemeurope.com The mechanism proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, followed by a second intramolecular attack to form a stable, cyclic phthalhydrazide (B32825) byproduct and release the desired primary amine. nih.gov While effective, this method can be harsh and may not be suitable for sensitive substrates, such as certain penicillins and cephalosporins, where the β-lactam ring is more reactive towards hydrazine than the phthalimide. core.ac.uk To circumvent issues with the acidity of the phthalhydrazide byproduct forming a complex with the product amine, methylhydrazine can be used, which results in the formation of N-methylphthalhydrazide, a less acidic byproduct that does not require heating or acid treatment for removal. core.ac.uk Ethylenediamine can also be used as a milder alternative to hydrazine for removing the phthaloyl group, especially in carbohydrate chemistry. nih.gov

Reductive Protocols: A significantly milder alternative to hydrazinolysis involves a reductive approach. One such method utilizes sodium borohydride (B1222165) (NaBH₄) in 2-propanol, followed by treatment with acetic acid. researchgate.netorganic-chemistry.org This two-stage, one-flask procedure converts the phthalimide to an O-hydroxymethyl benzamide (B126) intermediate, which then lactonizes to release the primary amine and phthalide (B148349) as a byproduct that is easily removed by extraction. organic-chemistry.org A key advantage of this method is that it proceeds under near-neutral conditions and has been shown to deprotect phthalimides of α-amino acids without causing any measurable racemization, making it highly valuable in peptide synthesis. researchgate.netorganic-chemistry.org

Acidic Conditions: While less common for general deprotection due to the stability of the phthalimide ring, acidic conditions can be employed in specific cases, though they are not a general method for phthaloyl group removal. The primary methods remain hydrazine-based and reductive protocols.

Table 3: Comparison of Phthaloyl Group Deprotection Methods

Method Reagents Conditions Advantages Disadvantages Reference
Hydrazinolysis (Ing-Manske) Hydrazine hydrate (B1144303) (N₂H₄·H₂O) Alcohol solvent, often heated Well-established, effective for many substrates Harsh conditions, can affect sensitive functional groups, byproduct can complicate isolation core.ac.ukresearchgate.netchemeurope.com
Modified Hydrazinolysis Methylhydrazine Chloroform, room temperature Milder than hydrazine, easier product isolation due to less acidic byproduct core.ac.uk
Amine-based Cleavage Ethylenediamine Room temperature Milder than hydrazine nih.gov

Applications of N Phthaloyl L Glutamic Anhydride in Advanced Organic Synthesis

Role in Peptide Synthesis

The construction of peptide bonds in a controlled and efficient manner is a cornerstone of synthetic organic and medicinal chemistry. N-Phthaloyl-L-glutamic anhydride (B1165640) has emerged as a valuable tool in this field, offering solutions for the introduction of glutamic acid residues and the formation of specialized peptide linkages.

N-Phthaloyl-L-Glutamic Anhydride as a Coupling Agent in Peptide Bond Formation

In peptide synthesis, a coupling agent is essential to activate a carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another to form a peptide bond. This compound can be employed for this purpose, particularly for introducing a protected glutamic acid residue at the N-terminus of a peptide. smolecule.com The phthaloyl group serves as a protecting group for the amine of the glutamic acid, preventing unwanted side reactions. smolecule.com The anhydride portion of the molecule provides the necessary activation for the carboxyl group to react with an incoming nucleophile, such as the amino group of another amino acid or peptide. This reaction results in the formation of a new amide bond.

The process often involves the reaction of the anhydride with an amino acid ester, followed by the removal of protecting groups to yield the desired dipeptide. researchgate.net This method has been utilized in the synthesis of both β-aspartyl and γ-glutamyl peptides. researchgate.net

Synthesis of γ-Glutamyl Peptides and their Analogs

γ-Glutamyl peptides are characterized by an amide bond formed between the γ-carboxyl group of a glutamic acid residue and the amino group of another amino acid. sabinsa.eusami-sabinsagroup.com This is in contrast to the typical peptide bond, which involves the α-carboxyl group. This compound is a particularly effective reagent for the synthesis of these "pseudo-peptides". sabinsa.eusami-sabinsagroup.com

This methodology has been successfully applied to the synthesis of various γ-glutamyl peptides, including γ-glutamylmarasmine and γ-L-glutamyl-taurine (Glutaurine). researchgate.netsami-sabinsagroup.com

Racemization-Free Synthesis of γ-Glutamyl Amino Acids

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acids. The use of this compound offers a robust solution for the synthesis of γ-glutamyl amino acids without racemization. researchgate.netsabinsa.eusami-sabinsagroup.com

The reaction conditions employed when using this compound are mild enough to preserve the chirality of both the glutamic acid derivative and the amino acid it reacts with. sami-sabinsagroup.com This is a critical advantage, as maintaining the correct stereochemistry is essential for the biological activity of the resulting peptides. The direct reaction of the anhydride with unprotected amino acids in a suitable solvent system proceeds cleanly to the desired product. sami-sabinsagroup.com Subsequent deprotection of the phthaloyl group, for instance using sodium borohydride (B1222165) in isopropanol (B130326) followed by acetic acid, has been shown to be a one-flask operation that does not induce racemization at the chiral centers. sami-sabinsagroup.com

Precursor for Advanced Glutamic Acid Derivatives and Analogs

Beyond its direct use in peptide coupling, this compound serves as a key starting material for a variety of more complex glutamic acid derivatives and analogs. Its inherent functionality allows for further chemical transformations.

For instance, it has been a pivotal chiral agent in the enantioselective synthesis of complex molecules like chloroquine. researchgate.netsami-sabinsagroup.com The synthesis involved converting N-phthaloyl-L-glutamic acid into Nγ,Nγ-diethyl-Nα,Nα-phthaloyl-L-glutamine, which was then further transformed. researchgate.net This highlights the utility of the anhydride in creating chiral building blocks for the synthesis of non-peptidic target molecules.

Furthermore, it can be used to synthesize γ-glutamyl derivatives that have applications beyond traditional peptides. An example is the synthesis of γ-glutamyl L-3,4-dihydroxyphenylalanine (γ-glutamyl dopa), which demonstrated selective generation of dopamine (B1211576) in the kidney. researchgate.net

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural L-glutamic acid, makes it a valuable chiral building block in asymmetric synthesis. This allows for the introduction of a defined stereocenter into a target molecule, a crucial aspect in the synthesis of many biologically active compounds.

This compound as a Chiral γ-L-Glutamyl Transfer Reagent

This compound functions as a readily available and effective chiral γ-L-glutamyl transfer reagent. researchgate.netsabinsa.eusami-sabinsagroup.com This means it can transfer the γ-L-glutamyl moiety to a nucleophile, such as an amino acid or a primary amine, in a stereospecific manner. sami-sabinsagroup.com This process allows for the straightforward installation of an L-glutamyl group into a molecule. sami-sabinsagroup.com

The key features of this application are:

Stereospecificity : The reaction preserves the L-configuration of the glutamic acid.

Simplicity : It often allows for the direct use of unprotected amino acids. sami-sabinsagroup.com

Racemization-Free : The process avoids the loss of optical purity. sabinsa.eusami-sabinsagroup.com

An example of its use as a chiral transfer reagent is in the synthesis of γ-glutamylvaline, where the γ-glutamyl unit is transferred to valine. sabinsa.eusami-sabinsagroup.com The use of this compound provides a practical and efficient method for creating these chiral γ-glutamylated compounds. sabinsa.eusami-sabinsagroup.com

Enantioselective Syntheses of Complex Molecules

The inherent chirality of this compound makes it a valuable reagent for the enantioselective synthesis of complex molecules, particularly in the formation of γ-glutamyl derivatives. sabinsa.euresearchgate.net The phthaloyl group provides robust protection for the α-amino group of glutamic acid, preventing racemization during chemical manipulations. sabinsa.eu This allows the anhydride to act as a chiral γ-L-glutamyl transfer reagent, enabling the stereospecific introduction of a glutamyl moiety onto various nucleophiles, such as amino acids. sabinsa.euresearchgate.net

This methodology has been successfully employed in the synthesis of various γ-glutamyl dipeptides. sabinsa.eu The reaction proceeds by the nucleophilic attack of an amino acid on the γ-carbonyl group of the anhydride, leading to the formation of a new amide bond with retention of the original stereochemistry. This approach offers a straightforward and efficient route to these important biomolecules, often requiring minimal protection/deprotection steps. sabinsa.eu

The utility of this compound extends to the synthesis of various peptide structures. It can be utilized to introduce a protected glutamic acid residue at the N-terminus of a peptide chain. smolecule.com The phthaloyl protecting group can be subsequently removed under specific conditions to reveal the free glutamic acid residue. smolecule.com

Intermediate in Pharmaceutical and Bioactive Compound Synthesis

This compound is a crucial precursor in the synthesis of a wide array of pharmaceutical and bioactive compounds, leveraging its reactive nature and chiral backbone.

Synthesis of Thalidomide (B1683933) and its Analogues

This compound is a well-established intermediate in the synthesis of thalidomide and its analogues. sci-hub.se One common synthetic route involves the reaction of N-Phthaloyl-DL-glutamic acid, which can be prepared from phthalic anhydride and L-glutamic acid, followed by cyclization to form the glutarimide (B196013) ring of thalidomide. sci-hub.se A facile, two-step procedure reports the formation of N-phthaloyl-DL-glutamic acid from phthalic anhydride and L-glutamic acid, which is then cyclized with ammonium (B1175870) acetate (B1210297) in diphenyl ether to yield thalidomide. sci-hub.se

Solid-phase synthesis has also been employed for the preparation of thalidomide and its analogues, where a resin-linked phthalic anhydride derivative is reacted with an appropriate amine, such as α-aminoglutarimide, followed by cleavage and cyclization to yield the final product. acs.org This approach allows for the generation of a library of thalidomide analogues by varying the amine component. acs.org The synthesis of various phthalimide (B116566) derivatives as thalidomide analogues with potential anti-inflammatory activity has also been described. nih.gov

Starting MaterialsKey ReagentsProductOverall YieldReference
Phthalic anhydride, L-glutamic acidPyridine (B92270), Ammonium acetate, Diphenyl etherThalidomide56% sci-hub.se
Hydroxymethyl polystyrene, Phthalic anhydride, α-aminoglutarimideTEA, DMAP, DMF, DIC, HOBT, TFAThalidomide69.7% acs.org

Table 1: Examples of Thalidomide Synthesis using this compound or its Precursors.

Preparation of L-γ-Glutamyl-S-(1,2-dichlorovinyl)-L-cysteine

While a direct synthesis of L-γ-Glutamyl-S-(1,2-dichlorovinyl)-L-cysteine from this compound is not explicitly detailed in the provided search results, the synthesis of other γ-glutamyl derivatives of sulfur-containing amino acids has been successfully achieved using this intermediate. mdpi.com For instance, a two-step, one-pot procedure has been developed for the multigram scale synthesis of γ-glutamyl derivatives of S-methyl-L-cysteine, S-allyl-L-cysteine, and L-methionine. mdpi.com This method involves the reaction of N-phthaloyl-L-glutamic acid anhydride with the respective sulfur-containing amino acid, followed by the removal of the phthaloyl protecting group. mdpi.com Given this established reactivity, it is highly plausible that a similar strategy could be employed for the synthesis of L-γ-Glutamyl-S-(1,2-dichlorovinyl)-L-cysteine. An enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine has also been reported, highlighting alternative routes to such compounds. thieme-connect.de

Intermediate in Drug Delivery Systems and Biodegradable Polymers

This compound serves as a potential precursor for the synthesis of poly(L-glutamic acid) (PGA), a biodegradable and biocompatible polymer with significant applications in drug delivery systems. nih.govgoogle.com PGA-based carriers can enhance the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to specific tissues. epa.gov The synthesis of branched poly(L-glutamic acid) has been explored for creating advanced drug carriers with multiple attachment points for targeting moieties and therapeutic agents. dntb.gov.ua Although the direct polymerization of this compound is not the most common route to PGA, its role as a key starting material for glutamic acid derivatives positions it as a fundamental building block in the broader context of creating these advanced drug delivery platforms. The synthesis of biodegradable polymers often involves ring-opening polymerization of N-carboxyanhydrides derived from amino acids, a pathway for which this compound could be a precursor after suitable modification. dntb.gov.ua

Polymer TypeApplicationKey Features
Poly(L-glutamic acid) (PGA)Drug carrierBiodegradable, biocompatible, improves drug solubility
Branched Poly(L-glutamic acid)Targeted drug deliveryMultiple terminal amino groups for conjugation

Table 2: Poly(L-glutamic acid) in Drug Delivery.

Synthesis of Glutamic Acid Cholesterol Esters

A novel synthetic protocol for glutamic acid cholesterol esters (GCE) utilizes this compound as a key intermediate to overcome challenges associated with direct esterification. In this method, the amino group of glutamic acid is first protected by reacting it with a phthalimido group to form N-phthaloyl-glutamic anhydride. This intermediate is then reacted with cholesterol to produce N-phthaloyl-glutamic cholesterol ester (NP-GCE). The final step involves the deprotection of the phthaloyl group using hydrazine (B178648) hydrate (B1144303) to yield the desired GCE. This route significantly improves the yield of the final product.

Synthesis of γ-Hydroxyglutamic Acid

This compound is a key starting material in one of the synthetic routes to γ-hydroxyglutamic acid. The synthesis begins with the bromination of this compound to yield γ-bromo-N-phthaloylglutamic acid. cdnsciencepub.com This bromo derivative is then subjected to hydroxylation to form γ-hydroxy-N-phthaloylglutamic acid. Finally, hydrolysis of the phthaloyl protecting group furnishes γ-hydroxyglutamic acid. cdnsciencepub.com This method provides a viable pathway to this important non-proteinogenic amino acid, which has been proposed as an intermediate in metabolic pathways. cdnsciencepub.com Other synthetic strategies for nonracemic hydroxyglutamic acids often start from natural products and utilize chiral pool approaches. beilstein-journals.org

Compounds with Anti-inflammatory and Immunomodulatory Properties

The phthalimide group, a key structural component of this compound, is found in a number of biologically active compounds. Research into a series of N-phthaloyl amino acid derivatives has revealed their potential as anti-inflammatory and immunomodulatory agents. These compounds have been shown to exhibit significant biological effects, including the suppression of key inflammatory mediators.

A study on various phthalimide analogues, synthesized from phthalic anhydride and α-amino acids, demonstrated that these derivatives possess anti-inflammatory properties. researchgate.net Notably, some of these compounds exhibited activity comparable to thalidomide, a well-known immunomodulatory drug. researchgate.net The mechanism of action for these N-phthaloyl amino acid derivatives is believed to involve the modulation of inflammatory pathways. A majority of the tested compounds were effective in suppressing the production of nitric oxide (NO) in murine cells stimulated with lipopolysaccharide. researchgate.net Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a target for many anti-inflammatory therapies.

Furthermore, specific N-phthaloyl amino acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines. researchgate.net For instance, derivatives of glycine, and tryptophan were capable of inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) by macrophages. researchgate.net These cytokines are central to the inflammatory response, and their inhibition can lead to a reduction in inflammation. Interestingly, at the same concentrations, thalidomide did not show significant inhibitory activity on TNF-α and IL-1β production, suggesting that these N-phthaloyl amino acid derivatives may have a distinct and potent mechanism of action. researchgate.net

The research findings for a selection of N-phthaloyl amino acid derivatives are summarized in the table below, highlighting their effects on key inflammatory markers.

Compound DerivativeAnti-inflammatory ActivityNitric Oxide (NO) Production SuppressionTNF-α and IL-1β Inhibition
Phthaloyl-glycineExhibited immunomodulatory profileModerate activityStrong inhibition
Phthaloyl-phenylalanineShowed best oral anti-inflammatory activityEffective suppressionNot specified
Phthaloyl-tryptophanExhibited immunomodulatory and anti-inflammatory activityStrong activityStrong inhibition

These findings underscore the potential of using this compound as a starting material for the synthesis of novel compounds with therapeutic applications in inflammatory and autoimmune diseases. The ability to readily synthesize a variety of derivatives allows for the exploration of structure-activity relationships and the optimization of their pharmacological profiles.

Development of Novel Materials and Polymers

This compound also serves as a valuable precursor in the field of materials science, particularly in the synthesis of novel polymers. The glutamic acid backbone can be incorporated into polymers to create biodegradable and biocompatible materials with a range of potential applications.

Synthesis of Poly(γ-p-biphenylmethyl-L-glutamate)

The synthesis of poly(γ-p-biphenylmethyl-L-glutamate), a functional polypeptide, is not achieved through the direct polymerization of this compound. Instead, a more established method involving the ring-opening polymerization of the corresponding γ-substituted-L-glutamate N-carboxyanhydride (NCA) is employed. nih.gov This multi-step process allows for the preparation of well-defined polypeptides with specific side-chain functionalities.

The general synthetic strategy for preparing poly(γ-substituted-L-glutamates) can be outlined as follows:

Esterification of the γ-Carboxyl Group: The first step involves the esterification of the γ-carboxyl group of a suitably protected glutamic acid derivative with the desired alcohol. In the case of Poly(γ-p-biphenylmethyl-L-glutamate), this would be p-biphenylmethanol. N-Phthaloyl-L-glutamic acid can be used as the starting material, which already has the amino group protected.

Deprotection of the Amino Group and NCA Formation: Following the esterification, the phthaloyl protecting group on the α-amino group is removed. The resulting γ-p-biphenylmethyl-L-glutamate is then converted into its N-carboxyanhydride (NCA) monomer. This is typically achieved by reacting the amino acid ester with phosgene (B1210022) or a phosgene equivalent.

Ring-Opening Polymerization: The final step is the ring-opening polymerization of the γ-p-biphenylmethyl-L-glutamate-NCA monomer. This polymerization can be initiated by various nucleophiles, such as primary amines, and proceeds with the loss of carbon dioxide to form the polypeptide. The degree of polymerization and the molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

This synthetic approach allows for the incorporation of the bulky and rigid p-biphenylmethyl group into the side chain of the polyglutamate. The properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior, will be influenced by this specific side-chain functionality. The synthesis of related functional polypeptides, such as poly(γ-(4-vinylbenzyl)-(L)-glutamate), has been successfully achieved using this NCA polymerization methodology. nih.gov

The table below summarizes the key stages in the synthesis of Poly(γ-p-biphenylmethyl-L-glutamate).

StageDescriptionKey Reagents/Intermediates
1. Esterification The γ-carboxyl group of N-Phthaloyl-L-glutamic acid is esterified with p-biphenylmethanol.N-Phthaloyl-L-glutamic acid, p-biphenylmethanol
2. Deprotection The phthaloyl protecting group is removed from the α-amino group.Hydrazine or other deprotecting agents
3. NCA Formation The resulting γ-p-biphenylmethyl-L-glutamate is converted to its N-carboxyanhydride.Phosgene or triphosgene
4. Polymerization The NCA monomer undergoes ring-opening polymerization to form the final polymer.γ-p-biphenylmethyl-L-glutamate-NCA, primary amine initiator

This method provides a versatile route to a wide range of functional polyglutamates, enabling the design of novel materials with tailored properties for various applications, including in biomedicine and nanotechnology.

Advanced Characterization and Computational Studies of N Phthaloyl L Glutamic Anhydride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within N-Phthaloyl-L-glutamic anhydride (B1165640).

In the ¹H NMR spectrum of N-Phthaloyl-L-glutamic acid anhydride, recorded in DMSO-d6, the aromatic protons of the phthalimide (B116566) group typically appear as a multiplet in the range of 7.81-7.90 ppm. unite.edu.mk The proton on the chiral carbon of the glutamic anhydride moiety is observed as a multiplet between 5.46 and 5.51 ppm. unite.edu.mk The diastereotopic protons of the glutamic anhydride ring give rise to complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbons of the phthalimide and anhydride groups, the aromatic carbons, and the aliphatic carbons of the glutamic anhydride ring. For the related N-Phthaloyl-DL-glutamic anhydride, characteristic peaks are observed around 167.18, 166.77, and 166.11 ppm for the carbonyl carbons, and at 135.52, 131.58, and 124.09 ppm for the aromatic carbons. chemicalbook.com The aliphatic carbons show signals at approximately 48.15, 29.92, and 20.87 ppm. chemicalbook.com

¹H and ¹³C NMR Spectral Data for N-Phthaloyl-glutamic anhydride derivatives
NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H7.81-7.90mAromatic protons (Phthalimide) unite.edu.mk
¹H5.46-5.51m-CH (Chiral center) unite.edu.mk
¹³C~167sCarbonyl carbons (Imide, Anhydride) chemicalbook.com
¹³C~135sAromatic carbons (Phthalimide) chemicalbook.com
¹³C~48sAliphatic CH chemicalbook.com
¹³C~30sAliphatic CH₂ chemicalbook.com
¹³C~21sAliphatic CH₂ chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For N-Phthaloyl-L-glutamic anhydride, HRMS provides an exact mass that confirms its molecular formula, C₁₃H₉NO₅. lgcstandards.com The exact mass is reported to be 259.048065 daltons. smolecule.com In HRMS spectra (ESI+), the molecule can be observed as a sodium adduct, [M+Na]⁺, at an m/z value of 282.0366, which definitively confirms the presence of the N-phthaloyl-L-glutamic acid anhydride molecule. unite.edu.mk The electron ionization mass spectrum shows a molecular ion peak at a mass-to-charge ratio of 259, corresponding to the intact molecule. smolecule.com

HRMS Data for this compound
ParameterValueReference
Molecular FormulaC₁₃H₉NO₅ lgcstandards.com
Calculated Exact Mass259.0481 g/mol lgcstandards.com
Observed [M+Na]⁺ (ESI+)282.0366 m/z unite.edu.mk

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structure. Key vibrational frequencies include those for the carbonyl groups of the phthalimide and the cyclic anhydride, as well as the C-N and C-O stretching vibrations. For related N-phthaloyl amino acids, characteristic peaks for the imide carbonyls are observed around 1765 and 1711 cm⁻¹. ekb.eg The aromatic C=C stretching vibrations of the phthaloyl group typically appear in the region of 1594-1419 cm⁻¹. ekb.eg

Characteristic FTIR Absorption Bands for N-Phthaloyl Derivatives
Frequency (cm⁻¹)Vibrational ModeFunctional GroupReference
~1770, ~1710C=O stretchingPhthalimide Carbonyls ekb.egnih.gov
~1850, ~1780C=O stretchingAnhydride CarbonylsGeneric Anhydride Region
~1600-1450C=C stretchingAromatic Ring ekb.eg
~1390C-N stretchingImide ekb.eg

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the phthalimide and anhydride moieties. For L-glutamic acid and its derivatives, Raman bands associated with the C-C backbone, and various functional groups have been identified. researchgate.net In a broader context of peptide analysis, the amide I band, which is primarily a C=O stretching vibration, is a key feature in the Raman spectra of glutamic acid-containing peptides and is sensitive to the local conformation and hydrogen bonding environment. mdpi.com

Expected Raman Shifts for this compound
Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupReference
~1770C=O symmetric stretchPhthalimide Carbonyl mdpi.com
~1680Amide IImide Carbonyl mdpi.com
~1600C=C stretchAromatic Ring-
~1000Ring breathingPhthalimide-

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to complement experimental data, providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is employed to predict molecular geometries, vibrational frequencies, and electronic properties of this compound and its derivatives. DFT calculations can help in assigning NMR chemical shifts and understanding the fragmentation patterns in mass spectrometry. lew.ro

By calculating the molecular electrostatic potential (MEP), DFT can predict reactive sites for electrophilic and nucleophilic attack, offering insights into the chemical behavior of the molecule. mdpi.com Furthermore, DFT, often in conjunction with methods like the Gauge-Induced Atomic Orbital (GIAO) approach, can be used to simulate NMR spectra, providing a theoretical basis for the interpretation of experimental data. lew.ro The choice of functional and basis set, such as B3LYP with a 6-311+G(d,p) basis set, is crucial for obtaining results that are in good agreement with experimental findings. lew.ro These computational studies are instrumental in understanding the structure-property relationships of this compound and guiding the design of new derivatives with tailored properties.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound and its derivatives are critical determinants of their chemical reactivity and biological interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools employed to investigate these aspects at an atomic level. While specific, in-depth research focusing exclusively on this compound is limited, valuable insights can be drawn from studies on closely related N-acyl glutamic acid derivatives and other phthalimido compounds.

For instance, studies on N-acetylated glutamic acid derivatives have revealed that the conformational equilibrium is influenced by the solvent environment. nih.govacs.org The presence of different organic solvents can alter the population of stable conformers. nih.gov These studies suggest that the conformational preferences are not dictated by a single specific interaction but rather by a combination of hyperconjugative and steric effects. nih.govacs.org In the case of this compound, the bulky phthaloyl group is expected to significantly restrict the conformational freedom of the glutamic acid backbone compared to a smaller acetyl group.

Molecular dynamics simulations provide a means to explore the conformational landscape of a molecule over time, offering a dynamic picture of its flexibility and intermolecular interactions. These simulations can reveal how the molecule behaves in a physiological environment, for example, by modeling its interactions with water molecules or its potential to cross biological membranes. Research on various phthalimide derivatives has utilized MD simulations to understand their binding affinity to biological targets and to assess their stability within protein binding pockets. nih.govnih.gov

The conformations of glutamic acid analogues can be characterized by key torsional angles, which define the spatial arrangement of the atoms. nih.gov For this compound, the critical torsion angles would involve the bonds connecting the phthalimide group to the glutamic acid moiety and the bonds within the glutamic acid backbone.

Below are interactive data tables that present hypothetical yet plausible data for the conformational analysis of this compound, based on findings from related glutamic acid derivatives. nih.govacs.orgnih.gov

Table 1: Predicted Stable Conformers of this compound

This table outlines the predicted stable conformers based on the rotation around key single bonds, with hypothetical relative energies and population percentages in a non-polar solvent.

ConformerKey Dihedral Angle(s) (°)Relative Energy (kcal/mol)Population (%)
A ψ: 175, χ1: -65, χ2: 1700.0045
B ψ: -170, χ1: 175, χ2: -700.5525
C ψ: 70, χ1: -60, χ2: 651.1015
D ψ: -75, χ1: 170, χ2: 1751.5010
E Other> 2.00< 5

Note: The dihedral angles (ψ, χ1, χ2) are defined for the glutamic acid backbone. The values are hypothetical and serve to illustrate the concept of multiple stable conformations.

Table 2: Influence of Solvent on Conformational Population of a Hypothetical N-Phthaloyl-L-glutamic Acid Derivative

This table illustrates how the solvent environment could shift the equilibrium between different conformers of a hydrolyzed form of this compound, N-Phthaloyl-L-glutamic acid.

ConformerPopulation in Cyclohexane (%)Population in Acetonitrile (%)Population in Water (%)
A (Extended) 604025
B (Folded) 304555
C (Other) 101520

Note: The data are illustrative, based on the principle that polar solvents can stabilize more polar conformations, as observed in studies of related N-acetylated glutamic acid derivatives. nih.govacs.org

Industrial and Scalable Synthesis Considerations

Optimization of Reaction Parameters for Large-Scale Production (Temperature, Solvents, Molar Ratios)

The synthesis of N-Phthaloyl-l-glutamic anhydride (B1165640) on an industrial scale is a multi-faceted process where the interplay of temperature, solvent, and molar ratios of reactants is crucial for maximizing yield and purity.

A common and effective method for the synthesis of N-Phthaloyl-l-glutamic anhydride involves the reaction of L-glutamic acid with phthalic anhydride. This is often followed by cyclization of the intermediate, N-Phthaloyl-l-glutamic acid, using a dehydrating agent like acetic anhydride. mdpi.comekb.eg

Temperature: The reaction temperature is a critical parameter that significantly influences the reaction rate and the potential for side reactions, including racemization. The initial reaction between L-glutamic acid and phthalic anhydride is typically carried out at elevated temperatures, often in the range of 120°C to 180°C, to facilitate the formation of N-Phthaloyl-l-glutamic acid. google.com One multi-gram scale synthesis heats a mixture of L-glutamic acid and phthalic anhydride to 140°C in a Kugelrohr apparatus, which aids in the removal of water formed during the reaction. mdpi.com The subsequent cyclization with acetic anhydride is then conducted at a slightly lower temperature, for instance, by refluxing for a short period of 15-30 minutes. google.com

Solvents: The choice of solvent plays a pivotal role in the reaction medium, influencing solubility of reactants, heat transfer, and the ease of product isolation. Glacial acetic acid is a frequently employed solvent for the initial reaction, with the mixture being refluxed for several hours. ekb.eg Toluene (B28343) has also been utilized, allowing the reaction to proceed at a relatively lower temperature under normal pressure. ekb.eg In some procedures, the initial reaction is conducted without a solvent, by melting the reactants together. mdpi.com The subsequent cyclization step to form the anhydride is commonly performed in acetic anhydride, which also acts as the dehydrating agent. mdpi.comgoogle.com

Molar Ratios: The stoichiometry of the reactants is another key factor to optimize for large-scale production. An equimolar amount of L-glutamic acid and phthalic anhydride is often used. mdpi.com However, a Chinese patent suggests using an excess of L-glutamic acid, with a molar ratio of L-glutamic acid to phthalic anhydride ranging from 1.0 to 4.0. google.com This strategy can help to drive the reaction to completion and can also influence the co-production of other valuable compounds like L-pyroglutamic acid. google.com For the cyclization step, the molar ratio of acetic anhydride to the intermediate N-Phthaloyl-l-glutamic acid is also a critical parameter to control.

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Reactants Value/Condition Reference
Temperature L-glutamic acid, Phthalic Anhydride 120°C - 180°C google.com
N-Phthaloyl-l-glutamic acid, Acetic Anhydride Reflux google.com
Solvent Initial Reaction Glacial Acetic Acid, Toluene, or solvent-free (melt) mdpi.comekb.eg
Cyclization Acetic Anhydride mdpi.comgoogle.com
Molar Ratio L-glutamic acid : Phthalic Anhydride 1:1 to 4:1 mdpi.comgoogle.com

Economic Viability and Cost-Effectiveness of Synthetic Routes

One synthetic approach described in a patent highlights a method for the simultaneous production of L-glutamine, L-pyroglutamic acid, and phthalohydrazide, which could significantly improve the economic outlook of the process by creating additional revenue streams from what would otherwise be waste products. google.com This integrated approach, where the synthesis of the target molecule is combined with the production of other valuable chemicals, is a key strategy for enhancing cost-effectiveness.

The energy-intensive steps, such as heating to high temperatures and distillation for solvent recovery, contribute significantly to the operational costs. Optimizing reaction times and temperatures, as well as employing energy-efficient equipment like a Kugelrohr apparatus for water removal, can lead to substantial cost savings. mdpi.com

Strategies for Minimizing Purification Steps and Hazardous Solvent Use

Minimizing purification steps and the use of hazardous solvents are central to developing a green and economically favorable industrial process for this compound.

A significant challenge in the synthesis is the separation of the desired product from unreacted starting materials, the intermediate N-Phthaloyl-l-glutamic acid, and any by-products. One effective strategy to simplify purification is the selective crystallization of the enantiopure anhydride. It has been reported that the addition of xylene after the cyclization reaction can facilitate the selective precipitation of the desired L-enantiomer, leaving the partially racemized product and other impurities in the solution. mdpi.com

The use of hazardous solvents is a major environmental and safety concern in the chemical industry. While solvents like toluene and glacial acetic acid are effective, exploring greener alternatives is a key area of process development. ekb.eg Solvent-free reaction conditions, such as performing the initial reaction in a melt of the reactants, represent a significant step towards a more sustainable process by eliminating the need for a solvent in this stage. mdpi.com

Furthermore, one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce the number of purification steps, solvent usage, and waste generation. A two-step, one-pot procedure for the synthesis of γ-glutamyl derivatives starting from L-glutamic acid and phthalic anhydride has been described, offering a more streamlined and efficient approach. mdpi.com

Table 2: Green Chemistry Strategies for this compound Synthesis

Strategy Description Benefit Reference
Selective Crystallization Use of a co-solvent like xylene to precipitate the enantiopure product. Simplified purification, higher optical purity. mdpi.com
Solvent-Free Reaction Conducting the initial reaction in a melt of the reactants. Reduced hazardous solvent use and waste. mdpi.com
One-Pot Synthesis Combining multiple reaction steps without intermediate isolation. Fewer purification steps, reduced solvent consumption. mdpi.com
By-product Valorization Converting by-products into valuable chemicals. Improved atom economy, increased economic viability. google.com

Industrial Control of Racemization for Optically Pure Products

A critical aspect of the industrial synthesis of this compound is the control of racemization to ensure the production of the optically pure L-enantiomer. The acidic α-proton of the glutamic acid moiety is susceptible to epimerization under certain reaction conditions, particularly at elevated temperatures and in the presence of acidic or basic catalysts.

Partial racemization of glutamic acid is a known issue during the synthesis of its N-phthaloyl derivative. mdpi.com The high temperatures often required to drive the reaction between L-glutamic acid and phthalic anhydride can contribute to this loss of stereochemical integrity. ekb.eg

One industrial strategy to obtain the optically pure product is not to prevent racemization entirely during the reaction but to efficiently separate the desired L-enantiomer from the racemic mixture during purification. As mentioned previously, selective crystallization is a powerful technique to achieve this. By carefully selecting the solvent system and crystallization conditions, the enantiopure this compound can be isolated in high purity. mdpi.com

Furthermore, the use of this compound as a pre-formed, chirally pure reagent in subsequent reactions, such as in peptide synthesis, offers a straightforward solution to avoid racemization at this particular step. researchgate.net The availability of commercial quantities of this compound with high chemical and chiral purity underscores the existence of effective industrial methods for its stereocontrolled synthesis and purification.

Research into milder reaction conditions and alternative catalysts that can promote the reaction at lower temperatures could also be a key strategy to minimize racemization during the initial synthesis.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of N-Phthaloyl-l-glutamic anhydride (B1165640) and its subsequent transformations are central to its utility. Current synthesis methods often involve the reaction of L-glutamic acid with phthalic anhydride, sometimes using solvents like glacial acetic acid or employing solvent-free heating in a Kugelrohr apparatus to remove the water formed during the reaction. mdpi.comekb.eg One approach involves the condensation of N-phthaloyl-L-glutamic acid with cyclohexylamine (B46788) using p-toluenesulfonic acid as a catalyst in 1,4-dioxane (B91453). unite.edu.mk

Future research is trending towards the development of more efficient and selective catalytic systems. While established methods provide access to the compound, the exploration of novel catalysts could offer improved yields, milder reaction conditions, and enhanced stereochemical control, minimizing the risk of racemization which can occur at higher temperatures. ekb.eg

For its transformations, catalytic systems are already employed. For instance, the phthaloyl protecting group can be removed using catalysts like hydrazine (B178648) or through a two-stage, one-flask operation using sodium borohydride (B1222165) (NaBH₄) in 2-propanol, followed by acetic acid. sami-sabinsagroup.comresearchgate.net Furthermore, enzymes such as γ-glutamyl transpeptidase (GGT) can catalyze the transfer of the γ-glutamyl group from derivatives, highlighting the potential for biocatalysis in the transformations of this compound. beilstein-journals.orgsabinsa.eu The development of new transition metal catalysts or photocatalytic methods, which have shown success in other complex organic transformations, could open new avenues for the synthesis and functionalization of N-Phthaloyl-l-glutamic anhydride and its derivatives.

Design and Synthesis of Derivatives with Tunable Biological Activities

This compound is an excellent starting material for creating a diverse range of derivatives with tailored biological functions. researchgate.netsabinsa.eu By reacting the anhydride with various amino acids or amines, researchers can synthesize a library of γ-glutamyl peptides and amides. unite.edu.mksami-sabinsagroup.com

A significant area of research is the modification of the biological and physical properties of molecules through glutamylation. For example, the transformation of valine into its γ-glutamyl derivative has been found to significantly reduce its bitter taste. sami-sabinsagroup.comsabinsa.eu Similarly, Nε-(γ-Glutamyl)lysine is an important component in food products that can improve the nutritional value of bread by serving as a source of lysine. sami-sabinsagroup.comsabinsa.eu

The therapeutic potential of these derivatives is also a major focus. Research has shown that N-phthaloyl amino acid derivatives can possess antimicrobial properties. ekb.eg Furthermore, sophisticated derivatives are being designed to interact with specific biological targets. By creating conformationally constrained homologues of glutamic acid, it is possible to achieve selectivity for different glutamate (B1630785) receptor subtypes. nih.gov This line of inquiry has led to the development of a low micromolar affinity NMDA ligand, which could serve as a lead compound for a new class of NMDA antagonists. nih.gov

Table 1: Examples of this compound Derivatives and Their Activities

Derivative Class Example Investigated Activity/Property Reference
γ-Glutamyl Peptides γ-Glutamyl-valine Attenuation of bitter taste sami-sabinsagroup.com, sabinsa.eu
γ-Glutamyl Peptides Nε-(γ-Glutamyl)lysine Nutritional improvement in food sami-sabinsagroup.com, sabinsa.eu
γ-Glutamyl Peptides γ-D-Glutamyl-L-tryptophan Investigated as a potential treatment for tuberculosis sami-sabinsagroup.com
Conformationally Constrained Analogues Phenyl-containing homologue NMDA receptor antagonist activity nih.gov

Integration into Advanced Targeted Drug Delivery Systems

The chemical properties of this compound make it a valuable precursor for creating advanced drug delivery systems. It is a key starting material for the synthesis of poly(α-L-glutamic acid) (PGA), a biocompatible, biodegradable, and non-immunogenic polymer. nih.gov PGA-based nanomaterials are being extensively explored for various biomedical applications, particularly in cancer therapy. nih.gov

These PGA-based systems can be engineered to carry chemotherapeutic agents like Doxorubicin, an anthracycline antibiotic used to treat numerous cancers. nih.gov By encapsulating the drug within PGA nanoparticles, it is possible to improve its short blood circulation time and mitigate severe side effects such as cardiotoxicity. nih.gov

Furthermore, derivatives of this compound show potential for inherent targeting. Studies have shown that γ-glutamyl derivatives are selectively accumulated in the kidneys. researchgate.net This is due to the high concentration of enzymes like γ-glutamyl transpeptidase in the kidney, which can process these derivatives. researchgate.net For instance, the administration of γ-glutamyl dopa to mice led to a selective generation of dopamine (B1211576) in the kidney, at concentrations nearly five times higher than after an equivalent dose of L-dopa. researchgate.net This natural targeting mechanism, combined with the ability to construct sophisticated polymer-based carriers, positions this compound as a cornerstone for developing next-generation targeted drug delivery platforms.

Investigation of Biomimetic Synthesis Pathways

Biomimetic synthesis seeks to replicate nature's efficient and specific chemical reactions. For this compound and its derivatives, enzymatic pathways offer a promising biomimetic approach. Enzymes belonging to the γ-glutamyl transpeptidase (GGT) class are of particular interest. sami-sabinsagroup.comsabinsa.eu In biological systems, these enzymes catalyze both the formation of γ-glutamyl peptide bonds and their hydrolysis, depending on the conditions. sami-sabinsagroup.comsabinsa.eu

This dual catalytic ability can be harnessed for the synthesis of specific γ-glutamyl derivatives. A notable example is the enzymatic synthesis of γ-glutamyl L-3,4-dihydroxyphenylalanine (γ-glutamyl dopa). researchgate.net This approach leverages the high specificity of enzymes to create complex molecules under mild conditions, often with excellent stereochemical control. Investigating and optimizing these enzymatic reactions could provide a more sustainable and efficient alternative to purely chemical synthesis routes. Future research may focus on enzyme engineering to create novel GGT variants with tailored substrate specificities or enhanced catalytic activity for producing a wider range of glutamylated compounds.

Advanced Studies on Stereochemical Control and its Pharmacological Implications

The stereochemistry of this compound, specifically the (S)-configuration at the α-carbon inherited from L-glutamic acid, is critical to its biological function and that of its derivatives. mdpi.comnih.gov A key challenge and research focus is performing synthesis and transformations in a "racemization-free" manner to preserve this specific stereoisomer. sami-sabinsagroup.comresearchgate.net High temperatures during synthesis can lead to racemization, making the development of methods that operate under milder conditions essential. ekb.eg

The pharmacological implications of stereochemistry are profound. The precise three-dimensional arrangement of functional groups determines how a molecule interacts with its biological target. Research into conformationally constrained homologues of glutamic acid demonstrates this principle clearly. By introducing rigid structural elements, such as aromatic rings, into the molecule, researchers can control its shape and orientation. nih.gov This conformational constraint has been shown to produce derivatives with high selectivity for different types of glutamate receptors. nih.gov For example, this strategy has been used to develop potent and selective antagonists for the GLU(K5) receptor and to generate new leads for NMDA receptor antagonists. nih.gov These advanced studies, which link precise stereochemical control to specific pharmacological outcomes, are crucial for the rational design of new therapeutic agents with improved efficacy and fewer side effects.

Table 2: List of Chemical Compounds

Compound Name
This compound
L-glutamic acid
Phthalic anhydride
Acetic anhydride
Cyclohexylamine
1,4-dioxane
p-toluenesulfonic acid
Hydrazine
Sodium borohydride
2-propanol
γ-glutamyl transpeptidase
Valine
γ-Glutamyl-valine
Nε-(γ-Glutamyl)lysine
Lysine
γ-D-Glutamyl-L-tryptophan
Doxorubicin
Poly(α-L-glutamic acid)
γ-glutamyl L-3,4-dihydroxyphenylalanine (γ-glutamyl dopa)
Dopamine
L-dopa

Q & A

Q. What are the standard synthetic protocols for preparing N-phthaloyl-L-glutamic anhydride, and how is yield optimized?

this compound is synthesized via a two-step process:

Formation of N-phthaloyl-L-glutamic acid : L-glutamic acid is reacted with phthalic anhydride in dimethylformamide (DMF) at 130°C for 3–4 hours. The product is precipitated using ice-water and recrystallized from water, yielding ~49% after purification .

Anhydride formation : The carboxylic acid group of N-phthaloyl-L-glutamic acid is activated by heating with acetic anhydride at 120°C for 1 hour. This step eliminates water, forming the anhydride .
Yield optimization : Purity is enhanced by recrystallization from acetone, producing large, clear crystals suitable for X-ray diffraction . Stoichiometric excess of phthalic anhydride (1.4:1 molar ratio to L-glutamic acid) and controlled heating durations minimize side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR (acetone-d₆): Peaks at δ 2.47 ppm (β-CH₂), 4.96 ppm (α-CH), and 7.67 ppm (aromatic H) confirm structural integrity .
    • ¹³C NMR : Distinct carbonyl signals at 173.4 ppm (γ-carboxylic acid) and 172.2 ppm (γ-ester) differentiate reaction products. The α-carboxylic acid carbonyl remains unshifted at 173.4 ppm, confirming regioselective modifications .
  • X-ray Crystallography : Monoclinic crystal structures (Cu Kα radiation) resolve bond angles and steric effects, validating selective reactivity at the γ-position .
  • Infrared (IR) Spectroscopy : Absorbance at ~1770 cm⁻¹ (anhydride C=O) and ~1710 cm⁻¹ (phthalimide C=O) confirms functional groups .

Advanced Research Questions

Q. How does the γ-selectivity of this compound in esterification reactions arise, and what factors influence it?

The γ-carboxylic group is preferentially activated due to:

  • Steric hindrance : The phthaloyl group shields the α-position, directing nucleophiles (e.g., alcohols, amines) to the γ-site .
  • Electronic effects : The electron-withdrawing phthalimide moiety increases electrophilicity at the γ-carbonyl, enhancing reactivity. Alkoxides, however, show lower selectivity due to their stronger nucleophilicity, leading to mixed α/γ-ester formation .
    Experimental validation : ¹³C NMR tracking of carbonyl shifts (e.g., γ-ester at 172.2 ppm vs. α-ester at 173.4 ppm) confirms exclusive γ-functionalization when using alcohols under mild conditions .

Q. What methodological advancements improve the synthesis of this compound derivatives for peptide coupling?

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes. For example, microwave irradiation of N-phthaloyl-L-glutamic acid with thiourea yields thalidomide derivatives in high yield (e.g., 96% for anti-inflammatory peptides) .
  • Solvent-free systems : Lipase-catalyzed acetylation (e.g., using Lipozyme TL IM) in solvent-free conditions minimizes side reactions and simplifies purification .
  • Protecting group strategies : Hydrazine hydrate enables in situ deprotection of phthaloyl groups during oligopeptide synthesis, streamlining multi-step sequences .

Q. How can contradictions in reported synthetic yields (e.g., 49% vs. 90%) be reconciled?

Discrepancies arise from:

  • Reaction conditions : Higher yields (e.g., 79–90%) are achieved under reduced pressure (40 mmHg) and elevated temperatures (130–135°C), which accelerate anhydride formation and reduce decomposition .
  • Purification methods : Recrystallization solvents (water vs. acetone) impact recovery rates. Acetone recrystallization improves crystal purity but may lower yield due to solubility limitations .
  • Catalytic additives : Microwave-assisted reactions with 4-DMAP or triethylamine enhance efficiency by stabilizing intermediates .

Q. What analytical strategies resolve challenges in quantifying regioselectivity during derivatization?

  • High-resolution mass spectrometry (HRMS) : Distinguishes α- and γ-ester derivatives via exact mass measurements.
  • Dynamic NMR : Detects rotameric populations in derivatives with chiral centers, such as S-CH₂ protons in esterified products, which split into doublet-doublets due to restricted rotation .
  • Chromatographic separation : Reverse-phase HPLC with UV detection (e.g., at 254 nm) isolates regioisomers, enabling quantification of selectivity ratios .

Methodological Recommendations

  • Handling hygroscopicity : Store this compound under inert gas (N₂/Ar) to prevent hydrolysis .
  • Reaction optimization : Use experimental design (e.g., Box-Behnken models) to balance molar ratios, temperature, and catalyst loading .
  • Crystallography : Prioritize slow evaporation from acetone to obtain diffraction-quality crystals for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.